N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F3N2OS |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12) |
InChI Key |
KWLHSTXMMFQCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 2-bromo-1-(trifluoromethyl)ethan-1-one reacts with thiourea in ethanol under reflux. The thiourea acts as both a sulfur source and a nucleophile, facilitating ring closure to form 2-amino-4-(trifluoromethyl)thiazole. Subsequent acetylation with acetic anhydride introduces the acetamide group.
Key variables influencing yield include:
-
Solvent polarity : Ethanol or THF improves cyclization efficiency compared to non-polar solvents.
-
Temperature : Reflux conditions (65–75°C) optimize ring formation without side product generation.
-
Stoichiometry : A 1:1 molar ratio of α-bromoketone to thiourea minimizes unreacted starting material.
| Reaction Step | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Thiazole formation | Thiourea, ethanol | Reflux, 6 h | 78 | |
| Acetylation | Acetic anhydride, pyridine | 60°C, 2 h | 85 |
Multi-Step Synthesis from Acetophenone Derivatives
A multi-step route from substituted acetophenones enables precise control over substituent positioning. This method, detailed in recent work by J-STAGE researchers, involves bromination, thiazole ring formation, and acetylation.
Stepwise Protocol
-
Bromination : Acetophenone derivatives undergo α-bromination using phenyltrimethylammonium tribromide in THF.
-
Thiazole Formation : The resulting α-bromoketone reacts with thiourea in ethanol at 65–75°C.
-
Acetylation : The 4-amino group is acetylated with acetic anhydride in pyridine.
This approach achieves an overall yield of 66–72%, with purity >95% confirmed by HPLC.
Transition-Metal-Free Alkylation and Acetylation
Recent advances prioritize transition-metal-free protocols to reduce costs and environmental impact. A 2025 study demonstrated the efficacy of alkali-mediated reactions for constructing the thiazole-acetamide framework.
Alkali-Mediated Cyclization
In this method, phenylthiourea derivatives react with trifluoromethylated alkyl halides in the presence of potassium carbonate. The alkali base deprotonates the thiourea, enhancing nucleophilicity and promoting cyclization. Subsequent acetylation with acetyl chloride in dichloromethane introduces the acetamide moiety.
Acetylation of Thiazol-4-amine Intermediates
The final step across most methods involves acetylating 2-(trifluoromethyl)thiazol-4-amine. This exothermic reaction requires careful temperature control to prevent N-overacetylation.
Solvent and Catalyst Effects
-
Pyridine : Neutralizes HCl byproduct, driving the reaction to completion.
-
Dichloromethane : Low polarity minimizes side reactions during acetylation.
-
Microwave assistance : Reduces reaction time from hours to minutes while maintaining yields >90%.
Optimization and Yield Improvement Strategies
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2- and 4-positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
Antibacterial Applications
N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide derivatives have been explored for their activity against various bacterial pathogens, including Mycobacterium tuberculosis. Research indicates that modifications at the C-2 position of thiazole can enhance lipophilicity and improve antibacterial efficacy. For instance, a study demonstrated that certain analogs exhibited sub-micromolar minimum inhibitory concentrations against M. tuberculosis, suggesting their potential as novel anti-tubercular agents .
Case Study: Efficacy Against Mycobacterium tuberculosis
- Compound : Various derivatives of thiazole
- Activity : Sub-micromolar MIC against M. tuberculosis
- Mechanism : Rapid bactericidal activity without involving iron chelation .
Anticancer Applications
The anticancer potential of this compound has been extensively studied, particularly in the context of various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 19 | A549 (Lung adenocarcinoma) | 23.30 | Induction of apoptosis |
| 20 | U251 (Glioblastoma) | <10 | Cell cycle arrest |
| 22 | HT29 (Colorectal cancer) | 2.01 | Inhibition of cell proliferation |
In one study, a derivative was synthesized and tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value as low as 2.01 µM against HT29 cells, indicating strong anticancer activity .
Antifungal Applications
The antifungal properties of this compound have also been investigated. Compounds containing the thiazole moiety have been shown to exhibit antifungal activity by disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways.
Case Study: Antifungal Activity
- Compound : Thiazole derivatives
- Activity : Effective against various fungal strains
- Mechanism : Disruption of cell wall biosynthesis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the structural requirements for enhanced activity and help in optimizing lead compounds for further development.
Mechanism of Action
The mechanism of action of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interfere with the replication of viruses by targeting viral enzymes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide and their substituents:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely increases electron deficiency on the thiazole ring compared to phenyl or halogenated aryl substituents, altering reactivity and binding interactions .
- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in 9c) may hinder target binding, whereas the compact -CF₃ group balances steric and electronic effects .
Physical and Spectral Properties
- Melting Points : Analogs with halogenated aryl groups (e.g., 9c: bromophenyl) exhibit higher melting points (~250–315°C) due to increased molecular symmetry and intermolecular forces, while methyl or methoxy substituents lower melting points (e.g., 9d: 251.5°C) .
- Spectroscopic Data: IR: Amide C=O stretches at ~1650–1700 cm⁻¹ across analogs .
Biological Activity
N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a desirable modification in drug design.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures demonstrated notable inhibitory effects on cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The mechanism underlying this activity appears to involve inhibition of key protein kinases associated with tumor growth, particularly the Bcr-Abl tyrosine kinase .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Bcr-Abl positive) | 7.4 | Inhibition of Abl protein kinase |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-MEL-2 | 4.27 | Cytotoxic activity |
| 2-Aminothiazoles | MCF7 | Sub-micromolar | Selective for mycobacterial species |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial properties. A related series of thiazole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) . This suggests that modifications at the C-2 position of the thiazole can enhance selectivity and potency against specific pathogens.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | <0.1 | SI = 26 |
| Phenyl urea analog | 0.03 | SI = 30 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group is crucial for enhancing both lipophilicity and binding affinity to biological targets. Studies have shown that variations in substituents at the C-4 position significantly affect the compound's efficacy against different cancer cell lines and microbial strains .
Case Studies
- Anticancer Evaluation : In a comparative study, various thiazole derivatives were synthesized and evaluated against multiple cancer cell lines. Compounds similar to this compound exhibited IC50 values ranging from 4 µM to 8 µM, indicating strong potential as anticancer agents .
- Antimicrobial Studies : A series of thiazole derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, with some compounds showing higher potency than standard antibiotics like ciprofloxacin . This highlights their potential as alternatives in treating resistant bacterial infections.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water mixture (8:2) under controlled conditions can yield thiazole acetamides after purification via recrystallization or solvent extraction . Alternatively, substitution reactions using exo-2-aminonorbornane and triethylamine as a base, followed by NMR characterization (e.g., δ 11.83 ppm for NH protons), provide high-purity products . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures progress tracking .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : - and -NMR are essential for confirming substituent positions and hydrogen bonding. For instance, NH protons in thiazole acetamides often appear as broad singlets (δ ~11.8 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving hydrogen-bonding networks and π-stacking interactions in thiazole derivatives. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in thiazole acetamide synthesis?
- Solvent selection : Mixed solvents (e.g., toluene:water) enhance solubility of intermediates while facilitating phase separation .
- Catalyst/base optimization : Triethylamine is preferred over weaker bases for deprotonation in substitution reactions, as shown in CDK9 inhibitor synthesis (79% yield) .
- Temperature control : Reflux durations (5–7 hours) balance reaction completion and side-product minimization . Post-reaction quenching with crushed ice prevents degradation of thermally sensitive products .
Q. How do substituents on the thiazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Electron-withdrawing groups : The trifluoromethyl (-CF) group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in thiazole-based kinase inhibitors .
- Comparative assays : Test derivatives with varying substituents (e.g., -F, -Br, -OCH) against target proteins (e.g., CDK9) using enzymatic inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses, as demonstrated in phenoxymethylbenzimidazole-triazole derivatives .
Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural validation?
- Multi-method validation : Cross-validate X-ray data with -NMR and IR spectra. For example, discrepancies in hydrogen bonding inferred from crystallography (e.g., SHELXL-refined structures) versus solution-state NMR can arise from crystal packing effects .
- Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational flexibility in solution, reconciling static crystal structures with dynamic NMR observations .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure thiazole acetamides?
- Chiral auxiliaries : Use enantiopure amines (e.g., exo-2-aminonorbornane) to induce stereoselectivity during substitution reactions .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, as applied in triazole-thiazole hybrids .
Methodological Guidance
Q. What computational tools are recommended for predicting the pharmacokinetic properties of thiazole acetamides?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and cytochrome P450 interactions. For example, trifluoromethyl groups improve logP but may reduce aqueous solubility .
- Quantum mechanics : Gaussian 09 calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .
Q. How should researchers design stability studies for thiazole acetamides under physiological conditions?
- pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS. Thiazole rings are prone to hydrolysis under acidic conditions, requiring protective formulations .
- Light/thermal stability : Accelerated stability testing (40°C/75% RH) identifies degradation pathways, guiding storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
